molecular formula C20H22O6 B150250 Isobutylshikonin CAS No. 52438-12-7

Isobutylshikonin

Cat. No. B150250
CAS RN: 52438-12-7
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-MRXNPFEDSA-N
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Description

Isobutylshikonin is a type of shikonin pigment derived from the hairy root culture of Lithospermum canescens . It has applications in the food and pharmaceutical industries .


Molecular Structure Analysis

The molecular formula of Isobutylshikonin is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .


Physical And Chemical Properties Analysis

Isobutylshikonin has a density of 1.3±0.1 g/cm3, a boiling point of 561.9±50.0 °C at 760 mmHg, and a flash point of 198.4±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds . Its polar surface area is 101 Å2 .

Scientific Research Applications

Isobutyrylshikonin: A Comprehensive Analysis of Scientific Research Applications:

Anti-Cancer Activity

Isobutyrylshikonin has been identified as a potent agent against oral cancer cells. Studies suggest that it is more effective than shikonin, its parent compound, in inhibiting the growth of these cells in vitro .

Medicinal Applications

The medicinal applications of Isobutyrylshikonin are vast, prompting researchers to explore methodologies for augmenting its production within laboratory settings for various therapeutic uses .

properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRYLTBIGIAADD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316067
Record name Isobutyrylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyrylshikonin

CAS RN

52438-12-7
Record name Isobutyrylshikonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyrylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
MH Cho, YS Paik, TR Hahn - Journal of Agricultural and Food …, 1999 - ACS Publications
Five red shikonin pigments, deoxyshikonin, shikonin, acetylshikonin, isobutylshikonin, and β-hydroxyisovalerylshikonin, were isolated from the roots of Lithospermum erythrorhizon …
Number of citations: 99 pubs.acs.org
A Koike, M Shibano, H Mori, K Kohama… - Biological and …, 2016 - jstage.jst.go.jp
… Recent studies have shown that shikonin (SHK) and its derivatives (β-hydroxyisovalerylshikonin, acetylshikonin, and isobutylshikonin), which are 1,4-naphthoquinone pigments …
Number of citations: 9 www.jstage.jst.go.jp
S Sut, R Pavela, V Kolarčik, L Cappellacci, R Petrelli… - Molecules, 2017 - mdpi.com
… All the isolated compounds presented effects against the considered mite and isobutylshikonin (1) and isovalerylshikonin (2) were the most active, being valuable model compounds for …
Number of citations: 30 www.mdpi.com
Q Zhao, N Kretschmer, R Bauer… - International Journal of …, 2015 - Wiley Online Library
Overexpression and mutation of the epidermal growth factor receptor (EGFR) gene play a causal role in tumorigenesis and resistance to treatment of glioblastoma (GBM). EGFR …
Number of citations: 73 onlinelibrary.wiley.com
J HAN, L ZHU, X WENG, K BI - Chinese Journal of …, 2008 - ingentaconnect.com
To establish a method for the determination of shikonin,isobutylshikonin and β,β-dimethylacrylshikonin in Lithospermum erythrorhizon simultaneously.MethodsThe RP-HPLC system …
Number of citations: 1 www.ingentaconnect.com
MS Chung, MS Lee - Korean Journal of Food Science and …, 1995 - koreascience.kr
… 50C for 1 hour, but isobutylshikonin showed severe discoloration within 1 hour at … isobutylshikonin with Fe" " and Cu" ". These studies indicated that acetylshikonin and …
Number of citations: 6 koreascience.kr
MS Chung, MS Lee - Korean Journal of Food Science and …, 1994 - koreascience.kr
… and isobutylshikonin at pH 3 and 5 showed stable purplish red. The absorption maxima of acetylshikonin and isobutylshikonin over … with acetylshikonin and isobutylshikonin of identical …
Number of citations: 11 koreascience.kr
MS Chung, MS Lee - Korean Journal of Food Science and …, 1994 - koreascience.kr
… Abstract The pigments of acetylshikonin and isobutylshikonin isolated from the roots of … These studies indicated that acetylshikonin and isobutylshikonin can be used in foods as …
Number of citations: 4 koreascience.kr
PC Wu, YB Huang, IC Lin, YH Tsai - Journal of Food and Drug …, 2004 - jfda-online.com
… The chromatographic results showed that there was interference between β,β-dimethylacrylshikonin and isovalerylshikonin, and ferulic acid, shikonin, acetylshikonin, isobutylshikonin …
Number of citations: 14 www.jfda-online.com
WW Zhao, ZM Wu, X Wu, HY Zhao… - Zhongguo Zhong yao za …, 2016 - europepmc.org
This study is to determine five naphthaquinones (acetylshikonin, β-acetoxyisovalerylalkannin, isobutylshikonin, β, β'-dimethylacrylalkannin, α-methyl-n-butylshikonin) by quantitative …
Number of citations: 2 europepmc.org

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